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molecular formula C17H15NO2 B8413737 2-(4-Methoxyphenyl)-4-phenyl-3-oxobutanenitrile

2-(4-Methoxyphenyl)-4-phenyl-3-oxobutanenitrile

Cat. No. B8413737
M. Wt: 265.31 g/mol
InChI Key: VVFBCCUFJOUENY-UHFFFAOYSA-N
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Patent
US05416118

Procedure details

Step B Add KCN (11.27 g, 0.173 mol) in water (25 mL) to a 100° C. solution of 4'-methoxychalcone (27.51 g 0.115 mol) and HOAc (7.5 mL, 0.128 mol) in 2-methoxyethanol (200 mL). The reaction is complete in <10 min. Cool the resulting solution to room temperature and pour into a mixture of ice and water (1 L). Extract the mixture with EtOAc. Combine the organic extracts, wash with water and brine, dry over Na2SO4, filter and concentrate in vacuo. Recrystallize the resulting solid from CH2Cl2 /MeOH to provide 23.07 g (75%) of 2-(4'-methoxyphenyl)-4-phenyl-3-oxobutyronitrile, mp 115°-116° C.
Name
Quantity
11.27 g
Type
reactant
Reaction Step One
Quantity
27.51 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[CH3:4][O:5][C:6]1[CH:21]=[CH:20][C:9]([C:10](=O)[CH:11]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:8][CH:7]=1.CC(O)=[O:24]>O.COCCO>[CH3:4][O:5][C:6]1[CH:21]=[CH:20][C:9]([CH:10]([C:11](=[O:24])[CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:1]#[N:2])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.27 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
27.51 g
Type
reactant
Smiles
COC1=CC=C(C(C=CC2=CC=CC=C2)=O)C=C1
Name
Quantity
7.5 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction is complete in <10 min
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with EtOAc
WASH
Type
WASH
Details
wash with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallize the resulting solid from CH2Cl2 /MeOH

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C#N)C(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.07 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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